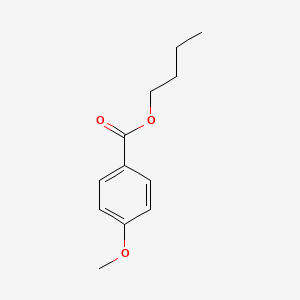
Butyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, butyl ester typically involves the esterification of 4-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 4-methoxy-, butyl ester follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be advantageous in industrial settings due to their reusability and ease of separation from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 4-methoxybenzoic acid and butanol.
Reduction: Catalytic hydrogenation can reduce the ester to the corresponding alcohol.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions .
Major Products
Hydrolysis: 4-methoxybenzoic acid and butanol.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Butyl 4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential antimicrobial properties and as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its stability and pleasant aroma.
Industry: Utilized in the manufacture of fragrances, flavors, and cosmetics due to its aromatic properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-methoxy-, butyl ester involves its interaction with various molecular targets depending on its application. For instance, as an antimicrobial agent, it disrupts microbial cell membranes, leading to cell lysis. In esterification reactions, it acts as a nucleophile, attacking electrophilic carbonyl carbon atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group.
Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl 4-methoxybenzoate is unique due to its longer alkyl chain, which imparts different physical properties such as boiling point and solubility compared to its methyl and ethyl counterparts. This makes it more suitable for specific industrial applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
6946-35-6 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
butyl 4-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-12(13)10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
DXKMHDQQRQRYCI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC |
Key on ui other cas no. |
6946-35-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















